Sodium trifluoro(1,2-13C2)acetate
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Overview
Description
Sodium trifluoro(1,2-13C2)acetate is a chemical compound with the formula CF3CO2Na . It is the sodium salt of trifluoroacetic acid and is used as a source of trifluoromethylations . This compound has the ability to add a trifluoromethyl group to halogenated aromatic hydrocarbons .
Synthesis Analysis
One convenient method of synthesizing sodium trifluoroacetate is by dissolving an equivalent amount of sodium carbonate in a 50% aqueous solution of trifluoroacetic acid . The solution is then filtered and evaporated by vacuum evaporation, taking special care to avoid decomposition of the salt by overheating .Molecular Structure Analysis
The molecular formula of this compound is C2F3NaO2 . The InChI representation of the compound isInChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1/i1+1,2+1;
. Chemical Reactions Analysis
Sodium trifluoroacetate is used in acid-catalyzed reactions . It is also used as a source of trifluoromethylations .Physical and Chemical Properties Analysis
Sodium trifluoroacetate is a white crystalline powder with a density of 1.49 g/mL . It has a melting point of 207 °C and decomposes upon boiling . It is soluble in water, alcohol, acetonitrile, dimethylformamide, and most highly polar organic solvents .Scientific Research Applications
Synthesis and Chemical Reactions
- Sodium trifluoro(1,2-13C2)acetate has been utilized in the synthesis of isotopically isomeric mixtures of certain compounds, like 1,4,6,8-tetramethyl[13C2]azulene, as demonstrated in research by Fallahpour & Hansen (1995) (Fallahpour & Hansen, 1995).
Biosynthesis Studies
- The compound plays a significant role in biosynthesis studies. For instance, Ayer & Craw (1992) explored its incorporation into various polyketide metabolites produced by the fungus Arthropsistruncata (Ayer & Craw, 1992).
Protein Labeling in NMR Studies
- This compound is used in the uniform labeling of proteins for NMR studies, as exemplified by its application in studies involving human carbonic anhydrase II by Venters et al. (1991) (Venters et al., 1991).
Thermal and Physical Properties Studies
- Research by Kong et al. (2016) investigated the heat content of supercooled sodium acetate trihydrate, demonstrating the material's potential in solar heating systems (Kong et al., 2016).
DNP System Studies
- Niedbalski et al. (2018) used this compound in a dynamic nuclear polarization (DNP) system to measure 13C spin-lattice relaxation times at cryogenic temperatures (Niedbalski et al., 2018).
Energy Storage Material Research
- Its use in the development of new composite phase change thermal storage materials, as explored by Wang et al. (2019), is another significant application (Wang et al., 2019).
Mechanism of Action
Target of Action
Sodium trifluoroacetate is the sodium salt of trifluoroacetic acid . It is primarily used as a source of trifluoromethylations . The primary targets of this compound are molecules that can undergo trifluoromethylation, such as aromatic halides, aldehydes, and ketones .
Mode of Action
The trifluoroacetate ion is an extremely weak base due to the electron-withdrawing effect of the three fluorine atoms adjacent to the carboxylate group . This property allows it to act as a source of trifluoromethylations . In the presence of a catalyst, such as copper(I) halide, it can facilitate the trifluoromethylation of carbonyl compounds .
Biochemical Pathways
The specific biochemical pathways affected by sodium trifluoroacetate depend on the molecules it interacts with. For instance, when it trifluoromethylates carbonyl compounds, it can influence the pathways these compounds are involved in . .
Pharmacokinetics
Its solubility in water and polar organic solvents suggests it could be readily absorbed and distributed in the body
Result of Action
The primary result of sodium trifluoroacetate’s action is the trifluoromethylation of target molecules . This can alter the properties of these molecules, potentially affecting their function and the biochemical pathways they are involved in.
Action Environment
The action of sodium trifluoroacetate can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment, as it is a weak base . Additionally, the presence of other chemicals, such as catalysts, can influence its ability to carry out trifluoromethylation reactions . Its stability could also be affected by factors such as temperature and light exposure.
Safety and Hazards
Properties
IUPAC Name |
sodium;2,2,2-trifluoroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1/i1+1,2+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCAUPASBSROMS-AWQJXPNKSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([13C](F)(F)F)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.990 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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